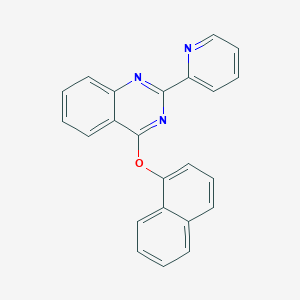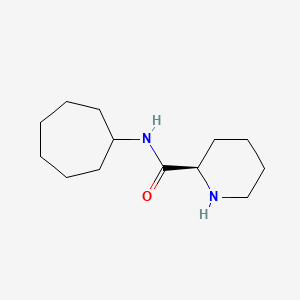![molecular formula C18H15NO2 B7645313 N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B7645313.png)
N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide, also known as HMPNC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure, which allows it to interact with various biological systems in a specific and targeted manner. In
Mécanisme D'action
The mechanism of action of N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide is complex and not fully understood. However, studies have shown that this compound interacts with various ion channels, receptors, and enzymes in a specific and targeted manner. This interaction can lead to changes in the activity of these biological systems, which can have significant implications for physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In the brain, this compound can modulate the activity of ion channels and receptors, leading to changes in neuronal excitability and synaptic transmission. In addition, this compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, as well as modulate the expression of genes that are involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide in lab experiments is its specificity and targeted nature. This compound interacts with various biological systems in a specific and targeted manner, which can allow researchers to study these systems in a more precise and controlled manner. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Orientations Futures
There are several future directions for research on N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide. One area of interest is the potential applications of this compound in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as cancer biology and immunology. Finally, the development of more efficient and cost-effective synthesis methods for this compound could lead to increased availability and accessibility of this compound for scientific research.
Méthodes De Synthèse
The synthesis of N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide is a complex process that involves several steps. The first step involves the reaction of 2-naphthoyl chloride with 3-(hydroxymethyl)phenylboronic acid in the presence of a base. This reaction results in the formation of an intermediate compound, which is then treated with an acid to yield the final product, this compound. The purity of the compound can be improved through various purification techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain. This modulation can lead to changes in neuronal excitability and synaptic transmission, which can have significant implications for the treatment of neurological disorders.
In addition to its applications in neuroscience, this compound has also been studied for its potential anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the inflammatory response, as well as modulate the expression of genes that are involved in cancer cell growth and proliferation.
Propriétés
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-12-13-4-3-7-17(10-13)19-18(21)16-9-8-14-5-1-2-6-15(14)11-16/h1-11,20H,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULGEBYZBWEFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC(=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7645236.png)

![7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B7645242.png)
![1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)
![(2R)-4-amino-2-[(2-methoxy-5-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7645251.png)
![(2R)-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7645261.png)

![[2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645272.png)
![[2-(Methylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645278.png)

![N-[(1S,2S)-2-methoxycyclohexyl]-4-methylsulfonylaniline](/img/structure/B7645294.png)

![N-[(4-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7645303.png)
![2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide](/img/structure/B7645326.png)